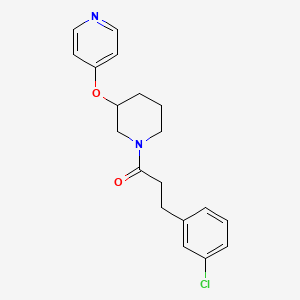
3-(3-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C19H21ClN2O2
- Molecular Weight: 344.8 g/mol
- CAS Number: 2034275-89-1
The compound features a propanone backbone with a chlorophenyl group and a pyridin-4-yloxy-piperidin-1-yl moiety, which are key to its biological interactions .
Synthesis
The synthesis of this compound typically involves several organic reactions. A common method includes the reaction of 3-chlorobenzoyl chloride with 3-(pyridin-4-yloxy)piperidine in the presence of a base like triethylamine, conducted under controlled conditions to enhance yield and purity.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits promising antimicrobial and anti-inflammatory activities. Compounds with similar structures have shown significant effects in modulating receptor activity, which may lead to therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders .
Cytotoxic Effects
A notable study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives showed significant cell cytotoxicity while maintaining low toxicity towards normal cells. This suggests that structural modifications, such as those found in this compound, may enhance anticancer properties .
Preliminary research suggests that this compound may interact with specific receptors or enzymes. These interactions could modulate cellular signaling pathways, influencing various biological processes. Further studies are necessary to elucidate these mechanisms fully and their implications for therapeutic use .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(3-Chlorophenyl)-1-(4-methoxypiperidin-1-yl)propan-1-one | Contains a methoxy group instead of pyridin-4-yloxy | Potentially different pharmacological effects due to methoxy substitution |
| 3-(3-Chlorophenyl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one | Contains a pyridin-3-yloxy group | Variation in biological activity based on the position of the oxygen substitution |
The unique combination of chlorophenyl and pyridin-4-yloxy groups may confer distinct chemical properties and biological activities compared to similar compounds, making it a valuable subject for further research in drug discovery and development.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Study 1: Cytotoxicity on MCF-7 Cells
This study demonstrated that synthesized compounds exhibited high cytotoxicity against MCF-7 breast cancer cells. Notably, some derivatives were found to be more effective than the reference drug Tamoxifen, indicating potential for further development as anticancer agents .
Study 2: Antimicrobial Activity
Research into structurally similar compounds has highlighted their antimicrobial properties against various pathogens. The presence of specific functional groups appears to enhance their efficacy, suggesting that this compound could exhibit similar or enhanced activity against microbial targets .
属性
IUPAC Name |
3-(3-chlorophenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-4-1-3-15(13-16)6-7-19(23)22-12-2-5-18(14-22)24-17-8-10-21-11-9-17/h1,3-4,8-11,13,18H,2,5-7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHQIXZPUIXUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














